Direct Yellow 44

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

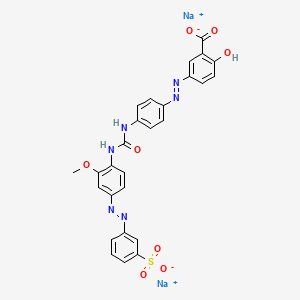

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N6O8S.2Na/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36;;/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOIUUROGJVVNC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N6Na2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064604 | |

| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7248-45-5, 8005-52-5 | |

| Record name | Benzoic acid, 2-hydroxy-5-(2-(4-((((2-methoxy-4-(2-(3-sulfophenyl)diazenyl)phenyl)amino)carbonyl)amino)phenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007248455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 44 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008005525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Direct Yellow 44 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[[[2-methoxy-4-[2-(3-sulfophenyl)diazenyl]phenyl]amino]carbonyl]amino]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-, reaction products with 3-[(4-amino-3-methoxyphenyl)azo]benzenesulfonic acid and carbonic dichloride, sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Direct Yellow 44: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 44, also known by its Colour Index name C.I. 29000, is a synthetic azo dye belonging to the double azo class.[1] It is widely utilized in various industries, particularly for dyeing textiles such as cotton, viscose, silk, and polyamide, as well as for coloring paper, leather, and ink.[1][2][3] Its popularity stems from its vibrant yellow hue, good lightfastness, and stability.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthesis methodology for this compound, aimed at professionals in research and development.

Chemical Properties and Identification

A summary of the key chemical identifiers and properties of this compound is presented in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 8005-52-5 | [1][2][4][6] |

| C.I. Number | 29000 | [2][4] |

| Molecular Formula | C27H20N6Na2O8S | [1][2][4][6] |

| Molecular Weight | 634.53 g/mol | [1][2][4][6] |

| IUPAC Name | disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate | [7][8] |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL | [2][4][6][9] |

| EC Number | 232-339-7 | [10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Orange to brown powder | [1][4][11] |

| Solubility | Soluble in water (60 g/L at 90 °C), slightly soluble in alcohol.[1][2][12] Insoluble content is approximately 0.15%.[2][12] | [1][2][12] |

| Behavior in Acid/Base | In strong sulfuric acid, it appears red and turns shallow purple upon dilution.[1] Adding strong hydrochloric acid to the dye solution results in a red-sauce colored precipitate.[1] Addition of a thick sodium hydroxide solution leads to a brown-light orange color with precipitation.[1] | [1] |

| Light Fastness | 5 (on a scale of 1 to 8) | [2][12] |

| Washing Fastness | 4 (on a scale of 1 to 5) | [2][12] |

| Perspiration Fastness | 5 (on a scale of 1 to 5) | [2] |

| Soap Fading | 3 (on a scale of 1 to 5) | [2] |

| Effect of Metal Ions | In a dye bath, copper ions cause a slight darkening and reddening of the color.[1] Iron ions also lead to a slight darkening and reddening.[1] | [1] |

Chemical Structure

This compound is a complex double azo dye. Its structure features two azo groups (-N=N-) that act as chromophores, responsible for its yellow color. The molecule also contains sulfonic acid and carboxylic acid groups, which impart water solubility and enable its classification as a direct dye, allowing it to adhere to cellulosic fibers without a mordant.

Caption: Chemical structure of this compound.

Synthesis Pathway

The manufacturing of this compound is a multi-step process involving the synthesis of two key intermediates, which are then combined. The overall process can be broken down into the following stages:

-

Preparation of Intermediate A: This involves the diazotization of 3-aminobenzenesulfonic acid and its subsequent coupling with (2-methoxyphenylamino)methanesulfonic acid.[1][13]

-

Preparation of Intermediate B: This is achieved through the diazotization of 4-nitrobenzenamine, coupling with 2-hydroxybenzoic acid, followed by the reduction of the nitro group to an amino group.[1][13]

-

Final Assembly: The two intermediates, A and B, are then coupled together, likely through a phosgenation reaction, to form the final this compound molecule.[1][13]

The logical workflow for the synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Experimental Protocols

While a detailed, validated experimental protocol for the synthesis of this compound is not publicly available, a plausible methodology can be constructed based on general procedures for the key reaction types involved.

Disclaimer: The following protocols are representative and have not been experimentally validated. They are intended for informational purposes for trained chemists. All procedures should be performed with appropriate safety precautions in a fume hood.

Protocol 1: Plausible Synthesis of Intermediate A

-

Diazotization of 3-Aminobenzenesulfonic Acid:

-

Suspend one molar equivalent of 3-aminobenzenesulfonic acid in a minimal amount of water.

-

Add a slight molar excess of sodium nitrite as an aqueous solution.

-

Cool the mixture to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add this mixture to a pre-cooled solution of hydrochloric acid, maintaining the temperature below 5°C to form the diazonium salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve one molar equivalent of (2-methoxyphenylamino)methanesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate).

-

Cool this solution to 5-10°C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with continuous stirring.

-

Maintain a slightly alkaline pH to facilitate the coupling reaction.

-

The formation of Intermediate A will be indicated by a color change. Isolate the product by filtration and wash with a brine solution to aid precipitation ("salting out").

-

Protocol 2: Plausible Synthesis of Intermediate B

-

Diazotization of 4-Nitrobenzenamine:

-

Follow a similar diazotization procedure as for Intermediate A, using 4-nitrobenzenamine as the starting amine.

-

-

Azo Coupling:

-

Dissolve one molar equivalent of 2-hydroxybenzoic acid in an aqueous alkaline solution (e.g., sodium hydroxide).

-

Cool the solution and slowly add the diazonium salt of 4-nitrobenzenamine with stirring.

-

Isolate the resulting nitro-containing azo compound by filtration.

-

-

Nitro Group Reduction:

-

Suspend the isolated nitro-azo compound in a suitable solvent (e.g., ethanol/water mixture).

-

Add a reducing agent. A common method for selective nitro group reduction in the presence of an azo linkage is using sodium sulfide or sodium hydrosulfide.

-

Heat the reaction mixture gently to facilitate the reduction. The progress can be monitored by a color change.

-

Upon completion, cool the mixture and isolate Intermediate B by filtration.

-

Protocol 3: Plausible Final Coupling to form this compound

-

Phosgenation/Urea Linkage Formation:

-

The final step involves linking Intermediate A and Intermediate B. This is likely achieved by reacting the amino group of Intermediate B with the amino group of a derivative of Intermediate A using phosgene or a phosgene equivalent (like triphosgene) to form a urea linkage (-NH-CO-NH-).

-

This reaction is typically carried out in an inert solvent at low to moderate temperatures.

-

The reaction is highly hazardous due to the toxicity of phosgene and requires specialized equipment and safety protocols.

-

The final product, this compound, would be isolated by precipitation, filtration, and drying.

-

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a photodiode array (PDA) detector would be suitable for assessing the purity of this compound and quantifying any impurities.

-

UV-Visible Spectroscopy: An aqueous solution of this compound is expected to show a maximum absorbance (λmax) in the visible region, characteristic of its yellow color. A reported λmax is in the range of 390.0 to 398.0 nm in water.[14]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would show characteristic peaks for the functional groups present, such as N-H stretching (amines and amides), C=O stretching (carboxylic acid and urea), S=O stretching (sulfonic acid), and N=N stretching (azo group).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical structure, confirming the connectivity of the aromatic rings and the positions of the various substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the dye.

Note: While a Near-Infrared (NIR) spectrum for this compound is mentioned to be available in a commercial spectral library, publicly accessible, detailed spectral data (UV-Vis, FT-IR, NMR) for this compound are scarce.

Conclusion

References

- 1. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]

- 2. US4549991A - Process for continuous hot phosgenation of amines - Google Patents [patents.google.com]

- 3. sdinternational.com [sdinternational.com]

- 4. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US4058517A - Preparation of a concentrated solution of an anionic azo dye containing a sulfonic acid group - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 11. Manufacturing Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. worlddyevariety.com [worlddyevariety.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Red 80 (C.I. 35780)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for C.I. Direct Red 80 (Colour Index Number 35780), a polyazo dye commonly known as Sirius Red F3B. The initial user query for "C.I. 29000" is understood to be a likely typographical error, as the chemical literature extensively refers to the synthesis of C.I. 35780. This document details the core chemical reactions, intermediates, and procedural steps involved in its production, tailored for a scientific audience.

Chemical Identity and Properties

C.I. Direct Red 80 is a complex, water-soluble, anionic dye valued for its applications in histology for staining collagen and amyloid, as well as in the textile and paper industries.[1][2][3][4] Its key properties are summarized in the table below.

| Property | Value |

| C.I. Name | Direct Red 80 |

| C.I. Number | 35780 |

| CAS Number | 2610-10-8 |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ |

| Molecular Weight | 1373.08 g/mol [1] |

| Appearance | Purple powder[1] |

| Solubility | Soluble in water and ethanol[1] |

| λmax | 528 nm[5] |

Manufacturing Processes

The industrial synthesis of C.I. Direct Red 80 is primarily achieved through two established methods. Both routes are centered around the core principles of diazotization and azo coupling reactions.

Method A: Coupling with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid

This method involves the diazotization of 3,4′-Disulfo-4-aminoazobenzene, which is then coupled with 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (Gamma acid). A subsequent hydrolysis step is also mentioned in some sources.[1]

Method B: Coupling with N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea

This is a more commonly cited and detailed method. It involves the diazotization of two molar equivalents of 3,4′-Disulfo-4-aminoazobenzene, which are then coupled with a central bridging molecule, N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea.[1]

Detailed Synthesis Protocols

While precise industrial-scale quantitative data is often proprietary, the following sections outline the key experimental steps and intermediates based on available chemical literature and patents.

Synthesis of Key Intermediates

This intermediate is a substituted azobenzene, a primary aromatic amine that serves as the starting point for diazotization. It is synthesized from precursor aromatic compounds through sulfonation and coupling reactions.

This central coupling component is synthesized from 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (I-acid or Gamma acid) and urea. A patented process provides some insight into the reaction conditions.

| Parameter | Value | Reference |

| Reactants | 7-Amino-4-hydroxynaphthalene-2-sulfonic acid, Urea | [6] |

| Solvent | Water | [6] |

| Temperature | 100-140 °C (reflux) | [6] |

| Pressure | Atmospheric to 10 bar | [6] |

Experimental Protocol Outline:

-

A mixture of 7-Amino-4-hydroxynaphthalene-2-sulfonic acid and urea is heated in water under reflux.

-

After an initial reaction period, unreacted 7-Amino-4-hydroxynaphthalene-2-sulfonic acid is precipitated by acidification and removed.

-

The desired N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea can then be isolated from the neutralized solution by salting out.

Core Synthesis of C.I. Direct Red 80 (Method B)

The synthesis of the final dye molecule involves two main stages: diazotization and coupling.

Diazotization is the conversion of a primary aromatic amine into a diazonium salt. This is a standard reaction in azo dye synthesis.

Experimental Protocol Outline:

-

3,4′-Disulfo-4-aminoazobenzene is dissolved or suspended in an acidic medium, typically a strong mineral acid like hydrochloric acid.

-

The solution is cooled to a low temperature, generally between 0-5 °C, to ensure the stability of the resulting diazonium salt.

-

A solution of sodium nitrite is added portion-wise while maintaining the low temperature. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

The diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, such as phenols and naphthols, in an electrophilic aromatic substitution reaction known as azo coupling.

Experimental Protocol Outline:

-

The previously prepared diazonium salt solution is added to a cooled, alkaline solution of N,N'-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea. The alkaline conditions are necessary to activate the coupling component.

-

The reaction mixture is stirred until the coupling is complete. The progress of the reaction can be monitored by chromatographic techniques.

-

The final dye product, C.I. Direct Red 80, is then isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration and drying.

Visualization of Synthesis Workflows

The following diagrams illustrate the key stages in the manufacturing process of C.I. Direct Red 80.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N,N’-bis(4-hydroxy-2-sulfonaphthalene-7-yl)urea [dyestuffintermediates.com]

- 4. 直接红(零售包装) Dye content 25 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. EP0519246A1 - Process for the preparation of N,N'-bis-[7-(4-hydroxy-2-sulfo)naphthyl]-urea - Google Patents [patents.google.com]

An In-depth Technical Guide to Direct Yellow 44 (CAS 8005-52-5)

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 44, also known by its Colour Index name C.I. 29000 and various trade names such as Sirius Yellow GC, is a versatile anionic azo dye.[1][2][3] As a member of the direct dye class, it possesses a high affinity for cellulosic fibers and is applied from an aqueous bath containing electrolytes.[4] Its molecular structure, characterized by multiple azo (-N=N-) chromophores, imparts a vibrant yellow hue, making it a staple in the textile, paper, and leather industries.[2][3][5] Beyond its industrial applications, this compound has found utility in biological research as a histological stain for collagen, where it is often referred to as Sirius Red.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and relevant protocols for a scientific audience.

Chemical and Physical Properties

This compound is a yellow-brown powder that is soluble in water and concentrated sulfuric acid, and slightly soluble in ethanol.[2][5][8] Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 8005-52-5 | [1][2][9] |

| C.I. Name | This compound, C.I. 29000 | [2][5] |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Solophenyl Yellow 5GL | [1][5][9] |

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S | [1][2][9] |

| Molecular Weight | 634.53 g/mol | [1][2][9] |

| Appearance | Orange to brown to dark red powder/crystal | [1] |

| Solubility in Water | Soluble; 60 g/L at 90 °C | [2] |

| λmax (H₂O) | 390.0 to 398.0 nm | |

| pH (of solution) | ~7.5 | [10] |

Synthesis

The industrial manufacturing of this compound involves a multi-step process utilizing diazo coupling reactions. While specific proprietary details may vary, the general chemical pathway has been described.[2][11][12] The process can be summarized as follows:

-

Preparation of Intermediate A: 3-Aminobenzenesulfonic acid undergoes diazotization and is then coupled with (2-Methoxyphenylamino)methanesulfonic acid. This intermediate is further processed with O-Anisidine, formaldehyde, and sodium sulfite.[2][11][12]

-

Preparation of Intermediate B: 4-Nitrobenzenamine is diazotized and coupled with 2-Hydroxybenzoic acid. The nitro group is subsequently reduced to an amino group.[2][11][12]

-

Final Condensation: The two primary intermediates, A and B, are combined in a mixture and undergo phosgenation (reaction with carbonic dichloride, often referred to as "light gasification") to form the final this compound molecule.[2][11][12]

Applications

This compound is utilized across various scientific and industrial domains due to its strong tinting strength and good lightfastness.[3][13]

-

Textile Industry: It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as silk, wool, and polyamide blends.[2][5][14]

-

Pulp and Paper Industry: It is employed for the coloration of paper products.[5][13]

-

Biological Staining: In laboratory settings, it is a key component of the Picro-Sirius Red stain, used for the specific visualization of collagen fibers in histological sections.[3][6] This application is crucial in fibrosis research and pathology.[7]

-

Other Applications: It has also been used in cosmetics, inks, and coatings.[1][3]

Experimental Protocols

Textile Dyeing: Exhaust Method for Cotton

This protocol describes a typical exhaust dyeing process for cotton fabric with this compound.[1][4][14][15]

-

Dye Bath Preparation:

-

Prepare a stock solution of this compound by pasting the required amount of dye (e.g., 1% on weight of fabric) with a small amount of water and 0.5-1.0 g/L soda ash.[14]

-

Add boiling water to the paste with constant stirring to ensure complete dissolution.[14]

-

Set the dye bath with the required volume of the dye stock solution, 1.0-2.0 g/L of a wetting agent, and water to achieve the desired liquor ratio (e.g., 1:20 to 1:40).[1][4]

-

-

Dyeing Procedure:

-

Introduce the cotton material into the dye bath at approximately 40 °C.[14]

-

Run for 15-20 minutes to allow for initial dye uptake.[4]

-

Gradually add an electrolyte, such as sodium chloride or sodium sulfate (5-20% on weight of fabric, depending on the desired shade depth), in several installments.[4][14]

-

Slowly raise the temperature of the dye bath to a boil (90-95 °C).[4]

-

Continue dyeing at this temperature for 45-60 minutes to ensure dye penetration and fixation.[14]

-

Cool the bath to 60-70 °C over 15-20 minutes for better exhaustion.[4][14]

-

-

Post-Treatment:

-

Remove the dyed fabric from the bath, rinse thoroughly with water, and squeeze.

-

To improve wash fastness, an after-treatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions, typically at 30-40 °C for 15-20 minutes.[4]

-

Dry the fabric.

-

Caption: Workflow for exhaust dyeing of cotton with this compound.

Histological Staining: Picro-Sirius Red for Collagen

This protocol outlines the use of this compound (as Sirius Red) for the visualization of collagen fibers in paraffin-embedded tissue sections.[6][16]

-

Reagent Preparation:

-

Picro-Sirius Red Solution: Dissolve 0.1 g of Sirius Red (Direct Red 80, a close analogue often used interchangeably with this compound in this context) in 100 mL of a saturated aqueous solution of picric acid.

-

Acidified Water: Add 0.5 mL of glacial acetic acid to 100 mL of distilled water.[6]

-

-

Staining Procedure:

-

Deparaffinize tissue sections and hydrate to distilled water.[16]

-

(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes, then wash in running tap water for 10 minutes.[6]

-

Apply the Picro-Sirius Red solution to completely cover the tissue section and incubate for 60 minutes at room temperature.[16]

-

Rinse the slides quickly in two changes of the acidified water (0.5% acetic acid solution).[16]

-

Dehydrate rapidly through three changes of 100% ethanol.[6]

-

Clear in xylene and mount with a synthetic resinous medium.[6]

-

-

Results:

Caption: Workflow for Picro-Sirius Red staining of collagen.

Toxicology and Safety

The toxicological profile of this compound has not been extensively detailed in publicly available literature. The Material Safety Data Sheet (MSDS) indicates that it may be harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[10] Mutagenicity data has been reported, but it is not listed as a carcinogen by major regulatory bodies like ACGIH, IARC, NIOSH, NTP, or OSHA.[10]

As an azo dye, a primary toxicological concern is the potential for metabolic cleavage of the azo bond to form aromatic amines.[11][13] This reduction can be carried out by azoreductase enzymes present in the liver and, more significantly, within the intestinal microflora.[13][17] Some aromatic amines are known carcinogens.[17] Therefore, while the dye itself may have low acute toxicity, the potential for reductive cleavage into hazardous metabolites is a key consideration.[13] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be employed when handling the powdered dye to avoid inhalation and skin contact.[10]

Environmental Fate and Degradation

The release of azo dyes into wastewater is a significant environmental concern due to their color, persistence, and the potential toxicity of their degradation products. The biodegradation of azo dyes like this compound is a two-stage process.[8][18]

-

Anaerobic Degradation: Under anaerobic conditions, microorganisms utilize azoreductase enzymes to reductively cleave the electron-deficient azo bonds. This initial step results in the decolorization of the dye and the formation of colorless, but potentially hazardous, aromatic amines.[8][18][19]

-

Aerobic Degradation: The resulting aromatic amines are typically resistant to further degradation under anaerobic conditions but can be mineralized by different microbial communities under aerobic conditions into simpler compounds like CO₂, H₂O, and inorganic ions.[2][8]

Therefore, an effective bioremediation strategy for wastewater containing this dye often involves a sequential anaerobic-aerobic treatment process.[2] Additionally, advanced oxidation processes, such as photocatalytic degradation using semiconductors like ZnO under UV irradiation, have been shown to be effective in degrading direct dyes.[20][21] This process involves the generation of highly reactive species like hydroxyl radicals that can break down the dye molecule.[21]

References

- 1. odmya.com [odmya.com]

- 2. Azo-dye degradation in an anaerobic-aerobic treatment system operating on simulated textile effluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. textiletrainer.com [textiletrainer.com]

- 5. Dyeing Paper: an Exploration : 18 Steps (with Pictures) - Instructables [instructables.com]

- 6. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]

- 7. youtube.com [youtube.com]

- 8. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. Metabolism of AZO Dyes: Implication for Detoxication and Activation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. worlddyevariety.com [worlddyevariety.com]

- 13. chimia.ch [chimia.ch]

- 14. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]

- 15. What is the exhaust dyeing method? - RITAN CHEMICAL [ritan-chemical.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. Metabolism of azo dyes by human skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Degradation of Azo Dyes: Bacterial Potential for Bioremediation [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. scispace.com [scispace.com]

Molecular formula and weight of Direct Yellow 44

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of Direct Yellow 44 (C.I. 29000), a versatile azo dye. The information is curated for researchers and professionals in life sciences and drug development, with a focus on its technical specifications and potential laboratory applications.

Core Properties of this compound

This compound is a water-soluble anionic dye known for its high affinity for cellulosic fibers.[1] Its molecular structure, characterized by multiple azo bonds and sulfonate groups, is responsible for its vibrant yellow color and its utility in various staining and dyeing processes.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S | [1][2][3][4][5][6][7] |

| Molecular Weight | 634.53 g/mol | [1][2][3][4][5][6][7] |

| CAS Number | 8005-52-5 | [1][2][6] |

| Colour Index (C.I.) No. | 29000 | [1][7] |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL | [1][2][4][5] |

| Appearance | Orange to brown powder | [1][2][7] |

| Solubility in Water (at 90°C) | 60 g/L | [1] |

Manufacturing Process Overview

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The general workflow is outlined below.

Caption: A simplified diagram illustrating the key stages in the synthesis of this compound.

Experimental Protocols

Picro-Sirius Red Staining for Collagen Visualization

This method is highly specific for collagen and, when viewed under polarized light, can help differentiate between different types of collagen fibers.

Materials and Reagents:

-

Picro-Sirius Red Solution:

-

Sirius Red F3B (C.I. 35782) or Direct Red 80: 0.5 g

-

Saturated aqueous solution of picric acid: 500 ml

-

-

Acidified Water:

-

Glacial acetic acid: 5 ml

-

Distilled or tap water: 1 L

-

-

Weigert's hematoxylin (optional, for nuclear counterstaining)

-

100% Ethanol

-

Xylene

-

Resinous mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize paraffin-embedded tissue sections in xylene.

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.

-

-

Nuclear Staining (Optional):

-

Stain nuclei with Weigert's hematoxylin.

-

Wash in running tap water for 10 minutes.

-

-

Collagen Staining:

-

Stain the sections in the Picro-Sirius Red solution for 60 minutes.

-

-

Rinsing:

-

Wash the slides in two changes of acidified water.

-

-

Dehydration:

-

Dehydrate the sections in three changes of 100% ethanol.

-

-

Clearing and Mounting:

-

Clear the sections in xylene.

-

Mount with a resinous medium.

-

Expected Results:

-

Bright-field Microscopy: Collagen will appear red on a pale yellow background. Nuclei, if stained, will be black.

-

Polarized Light Microscopy: Collagen fibers will be birefringent, with larger fibers appearing yellow or orange and thinner fibers appearing green.

The workflow for this histological staining procedure is visualized below.

Caption: A flowchart of the experimental workflow for collagen staining using the Picro-Sirius Red method.

Applications in Research

This compound and related dyes are valuable tools in various research fields:

-

Textile Science: Used to study dye uptake, fixation, and lightfastness on cellulosic fibers.

-

Histology and Pathology: As demonstrated by the related Sirius Red, these dyes can be employed for the visualization and quantification of collagen in tissue sections, which is crucial for studies on fibrosis, wound healing, and connective tissue disorders.[3]

-

Materials Science: The dye's properties can be explored for the development of new pigments and functionalized materials.[2]

References

Solubility of Direct Yellow 44 in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of C.I. Direct Yellow 44 (CAS No. 8005-52-5), a widely used anionic azo dye. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound is a synthetic dye primarily utilized in the textile industry for coloring cellulosic fibers such as cotton, viscose, and paper.[1] Its molecular structure, characterized by the presence of water-solubilizing sulfonate groups, dictates its solubility profile.[2][3] Understanding the solubility of this dye in various solvents is critical for optimizing its application in dyeing processes and for assessing its behavior in different experimental and environmental systems.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 90 | 60 |

Qualitative assessments indicate that this compound is slightly soluble in alcohol and other organic solvents.[4][5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established spectrophotometric and gravimetric techniques for dye solubility analysis.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound dye powder

-

Solvent of interest (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

UV-Vis Spectrophotometer and cuvettes

-

Analytical balance

-

Filter membranes (0.45 µm)

-

Drying oven

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the solution to stand undisturbed at the set temperature to let the excess solid settle.

-

To effectively separate the undissolved dye, centrifuge the suspension at a high speed. This will pellet the solid material at the bottom of the tube.

-

-

Spectrophotometric Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer. The solvent should be used as a blank.

-

Separately, prepare a set of standard solutions of this compound with known concentrations.

-

Measure the absorbance of these standards at the same λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Using the absorbance of the diluted supernatant and the calibration curve, determine the concentration of the saturated solution.

-

-

Gravimetric Analysis (Alternative/Confirmatory Method):

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a pre-weighed 0.45 µm filter to remove any remaining fine particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent in a drying oven at an appropriate temperature until a constant weight of the dried dye is achieved.

-

Calculate the mass of the dissolved dye and determine the solubility in g/L.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

Synonyms for Direct Yellow 44 such as Direct Fast Yellow GC

This technical guide provides a comprehensive overview of the chemical and physical properties, applications, and relevant methodologies associated with C.I. Direct Yellow 44. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize dyes and staining agents in their work.

Core Chemical and Physical Properties

This compound is a versatile anionic azo dye known for its vibrant yellow hue and good lightfastness.[1][2] It is primarily used in the dyeing of cellulosic materials.

Synonyms and Identifiers

A variety of synonyms and chemical identifiers are used to refer to this compound across different industries and regions.

| Identifier Type | Value |

| C.I. Name | This compound |

| C.I. Number | 29000[1][3][4][5] |

| CAS Number | 8005-52-5[1][4][5][6] |

| Synonyms | Direct Fast Yellow GC, Sirius Yellow GC, Direct Yellow L4G, Solophenyl Yellow 5GL[1][2][4][7] |

| Molecular Formula | C27H20N6Na2O8S[1][6][8] |

| Molecular Weight | 634.53 g/mol [1][4][6][8] |

Physical and Chemical Data

| Property | Value |

| Appearance | Yellow to brown powder[1][4][8] |

| Solubility | Soluble in water (60 g/L at 90°C), slightly soluble in alcohol[3][8] |

| Lightfastness | 5 (on a scale of 1 to 8)[3][5] |

| Washing Fastness | 4[5] |

Applications of this compound

This compound is utilized in a range of applications owing to its affinity for cellulosic and proteinaceous substrates.

-

Textile Industry : The primary application is in the dyeing of cotton, viscose, silk, and wool.[3][4][8]

-

Pulp and Paper Industry : It is used for the coloration of paper products.[3][4]

-

Biological Staining : In laboratory settings, it can be used as a biological stain, particularly in histology for visualizing cellular structures.[1][2]

-

Other Applications : It also finds use in the dyeing of leather and as a component in inks.[3][4]

Experimental Methodologies

While specific, validated experimental protocols for this compound are not extensively detailed in publicly available literature, the following sections provide general procedures based on the applications of similar direct dyes.

General Protocol for Dyeing Cotton Fabric

This procedure outlines the fundamental steps for dyeing cellulosic fibers like cotton with direct dyes such as this compound.

-

Dye Bath Preparation : Prepare a dye bath by making a paste of the required amount of this compound with a small amount of cold water. Add boiling water to dissolve the dye completely. Add 0.5% to 1% soda ash (sodium carbonate) to the dye bath.[7]

-

Dyeing Process : Immerse the cotton fabric in the dye bath at approximately 40°C. Run the material for 15-20 minutes.[7]

-

Exhaustion : Gradually add 5% to 20% of common salt (sodium chloride) to the dye bath in installments. The amount of salt depends on the desired shade depth. Raise the temperature to a boil and maintain for 45-60 minutes to ensure proper dye exhaustion.[7]

-

Rinsing and After-treatment : After dyeing, the fabric is rinsed thoroughly to remove unfixed dye. An after-treatment with a dye-fixing agent can be employed to improve wash fastness.

Exemplary Protocol for Histological Staining (based on Sirius Red)

Given that this compound is a direct dye, a staining protocol similar to that of Sirius Red (another direct dye used for collagen staining) can be adapted. Researchers should optimize concentrations and incubation times for their specific applications.

-

Deparaffinization and Hydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining (Optional) : Stain the nuclei with a suitable hematoxylin solution and blue in Scott's tap water substitute.

-

Direct Dye Staining : Immerse the slides in a 0.1% solution of this compound in a saturated picric acid solution for 1 hour. This allows for the demonstration of collagen fibers.

-

Dehydration and Mounting : Quickly dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.

Visualizing Logical and Experimental Workflows

Classification of this compound

The following diagram illustrates the classification of this compound within the broader context of chemical dyes.

Caption: Hierarchical classification of this compound.

Experimental Workflow for Textile Dyeing

The diagram below outlines a typical workflow for the application of this compound in textile dyeing.

Caption: A typical workflow for dyeing textiles with this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Direct Dyes Manufacturer,Direct Dyes Supplier,Exporter [dyesandpigments.co.in]

- 4. Manufacturing Method of this compound - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]

- 5. stainsfile.com [stainsfile.com]

- 6. scbt.com [scbt.com]

- 7. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]

- 8. sanjaydyes.com [sanjaydyes.com]

An In-Depth Technical Guide to the Lightfastness and Stability of Direct Yellow 44

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 44 (C.I. 29000), a prominent member of the diazo class of dyes, finds extensive application across the textile, paper, and leather industries due to its vibrant yellow hue and straightforward application process. However, for researchers and professionals in fields where colorimetric precision and long-term stability are paramount, a thorough understanding of its lightfastness and chemical stability is crucial. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its fastness properties, outlining experimental protocols for its assessment, and exploring its potential degradation pathways.

Core Stability and Fastness Properties

This compound is generally considered to possess moderate to good lightfastness. Its stability is influenced by various environmental factors, including the intensity and spectral distribution of the light source, humidity, temperature, and the substrate to which it is applied. Chemically, it is stable under normal storage conditions but can be susceptible to degradation in the presence of strong oxidizing or reducing agents.

Quantitative Fastness Data

The fastness properties of this compound are typically evaluated against standardized scales. The most common of these is the Blue Wool Scale for lightfastness, where a rating of 1 indicates very poor fastness and 8 indicates exceptional fastness.

| Fastness Property | Test Method | Rating/Result | Factors Influencing Performance |

| Lightfastness | ISO 105-B02 / AATCC TM 16.3 | 4-5 | Intensity and wavelength of light, humidity, temperature, dye concentration, substrate. |

| Washing Fastness | ISO 105-C06 | 2-3 (Staining) | Detergent type, temperature, mechanical action. |

| Perspiration Fastness | ISO 105-E04 | 3-4 (Acidic & Alkaline) | pH of the solution, temperature. |

| Water Fastness | ISO 105-E01 | 3-4 | Temperature, water purity. |

| Rubbing/Crocking Fastness | ISO 105-X12 / AATCC TM 8 | 4 (Dry), 2-3 (Wet) | Substrate nature, presence of finishing agents. |

Chemical and Physical Properties

A foundational understanding of the chemical and physical characteristics of this compound is essential for predicting its behavior in various applications.

| Property | Value/Description |

| Chemical Name | Sodium 5-amino-4-((4-aminophenyl)diazenyl)-3-((4-((4-amino-3-sulfophenyl)diazenyl)phenyl)diazenyl)naphthalene-2,7-disulfonate |

| CAS Number | 8005-52-5 |

| Molecular Formula | C₂₇H₂₀N₆Na₂O₈S |

| Molecular Weight | 634.53 g/mol |

| Appearance | Yellow to brown powder |

| Solubility | Soluble in water, slightly soluble in ethanol |

Experimental Protocols for Lightfastness Assessment

The evaluation of a dye's resistance to fading upon exposure to light is a critical and standardized process. The most widely accepted methods are ISO 105-B02 and AATCC Test Method 16.3.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Methodology:

-

Specimen Preparation: A specimen of the material dyed with this compound is prepared, alongside a set of blue wool lightfastness standards (references 1-8).

-

Exposure: The specimen and the blue wool standards are simultaneously exposed to a xenon arc lamp under controlled conditions of temperature and humidity. A portion of both the specimen and the standards is shielded from the light to serve as an unexposed original for comparison.

-

Irradiance: The xenon arc lamp is filtered to simulate the spectral power distribution of natural daylight. The irradiance level is typically controlled at a specific wattage per square meter.

-

Assessment: The fading of the exposed portion of the specimen is visually assessed by comparing the color change to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that exhibits a similar degree of fading. This assessment is often done using a grey scale for assessing change in colour.

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This American Association of Textile Chemists and Colorists (AATCC) standard is conceptually similar to ISO 105-B02 and is widely used in North America.

Methodology:

-

Apparatus: A xenon-arc lamp fading apparatus is used, which allows for the control of irradiance, temperature, and humidity.

-

Test Specimens and Standards: Specimens of the dyed material are prepared along with AATCC Blue Wool Lightfastness Standards (L2-L9).

-

Exposure Conditions: The test is conducted under one of several specified sets of conditions, which dictate the black panel temperature, relative humidity, and irradiance levels.

-

Evaluation: The change in color of the test specimen is compared against the AATCC Gray Scale for Color Change. The lightfastness is then rated by comparing the degree of fading to that of the AATCC Blue Wool standards.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in evaluating and understanding the stability of this compound, the following diagrams illustrate key workflows and concepts.

Caption: Simplified chemical structure of this compound.

Caption: Standard workflow for lightfastness testing.

Photodegradation Pathway

The photodegradation of azo dyes like this compound is a complex process initiated by the absorption of light energy. While a definitive, universally agreed-upon pathway for this compound is not extensively detailed in publicly available literature, a plausible mechanism can be inferred from studies on similar azo dyes. The degradation is believed to proceed via the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then attack the dye molecule.

The primary points of attack are the azo linkages (-N=N-) and the aromatic rings. Cleavage of the azo bond leads to the formation of various aromatic amines and other smaller organic molecules. Further oxidation of these intermediates can lead to the complete mineralization of the dye into carbon dioxide, water, and inorganic salts.

Caption: Proposed photodegradation pathway for this compound.

Conclusion

This compound exhibits moderate lightfastness and is generally stable under conventional conditions. For applications demanding high colorimetric fidelity and longevity, a comprehensive evaluation of its stability in the specific end-use environment is imperative. The standardized testing protocols outlined in this guide provide a robust framework for such assessments. A deeper understanding of its photodegradation pathways can further aid in the development of strategies to mitigate color fading and enhance the overall stability of products incorporating this widely used dye. Future research focusing on the precise identification of degradation intermediates and the quantification of quantum yields will be invaluable for a more complete stability profile of this compound.

Direct Yellow 44: An In-depth Technical Guide to its Applications in Biological Staining

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 44, also known by its Colour Index number C.I. 29000 and synonym Sirius Yellow GC, is a versatile diazo dye with established applications in the textile and paper industries.[1][2][3] While its use in biological staining is mentioned in technical datasheets, detailed protocols and mechanistic insights are not widely documented in scientific literature.[4][5] This technical guide aims to provide a comprehensive overview of the potential applications of this compound in biological staining, drawing parallels with structurally and functionally similar direct dyes. This document will present hypothesized protocols for histological and microbiological staining, a theoretical mechanism of action, and relevant technical data.

Introduction to this compound

This compound is a water-soluble anionic dye characterized by its ability to bind to cellulosic fibers without the need for a mordant.[3] This property is attributed to the dye's linear molecular structure and the presence of functional groups capable of forming hydrogen bonds and van der Waals forces with polymers containing hydroxyl groups. In a biological context, this suggests a potential affinity for polysaccharides such as cellulose in plant cell walls, chitin in fungal cell walls, and certain components of the extracellular matrix like glycoproteins and collagen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| C.I. Name | This compound | [3] |

| Synonyms | Sirius Yellow GC, Direct Fast Yellow GC | [6][7] |

| CAS Number | 8005-52-5 | [6] |

| Molecular Formula | C27H20N6Na2O8S | [6] |

| Molecular Weight | 634.53 g/mol | [6] |

| Appearance | Yellow to brown powder | [3] |

| Solubility | Soluble in water | [3] |

Theoretical Mechanism of Staining

The staining mechanism of direct dyes like this compound in biological applications is predicated on non-covalent interactions between the dye molecules and the substrate. The elongated and planar structure of the dye allows it to align with the linear arrangement of macromolecules such as cellulose or collagen. The primary mode of interaction is believed to be hydrogen bonding between the amine and hydroxyl groups on the dye and the hydroxyl or amide groups on the biological polymer.

Caption: Simplified interaction between this compound and a biological polymer.

Potential Applications and Hypothesized Protocols

While specific, validated protocols for this compound in biological staining are scarce, its properties suggest potential utility in several areas. The following protocols are hypothesized based on established methods for similar direct dyes, such as Sirius Red and Congo Red.[8] Researchers should note that these are starting points and will require optimization.

Staining of Collagen in Histological Sections

Direct dyes of the Sirius family are well-known for their ability to stain collagen.[9] It is plausible that this compound could serve as a yellow counterstain for collagen fibers.

Hypothesized Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Nuclear Staining (Optional): Stain nuclei with a standard hematoxylin solution and blue in running tap water.

-

Staining Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in a saturated aqueous solution of picric acid.

-

Staining: Immerse slides in the this compound staining solution for 60-90 minutes.

-

Washing: Briefly rinse in two changes of acidified water (e.g., 0.5% acetic acid).

-

Dehydration and Mounting: Dehydrate rapidly through graded ethanols, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Collagen: Yellow

-

Cytoplasm: Pale Yellow

-

Nuclei (if counterstained): Blue/Black

Staining of Plant Cell Walls

The known affinity of this compound for cellulose makes it a candidate for staining plant cell walls.[10]

Caption: Experimental workflow for staining plant cell walls with this compound.

Hypothesized Protocol:

-

Sample Preparation: Prepare thin sections of fresh or fixed plant material.

-

Staining Solution Preparation: Prepare a 0.1% (w/v) aqueous solution of this compound.

-

Staining: Immerse the sections in the staining solution for 10-20 minutes.

-

Washing: Rinse gently with distilled water to remove excess stain.

-

Mounting: Mount in a drop of water or glycerol for immediate observation, or dehydrate and mount in a resinous medium for permanent slides.

Expected Results:

-

Cell Walls: Yellow

Staining of Fungal Hyphae

Given that some direct dyes can stain the chitin in fungal cell walls, this compound may be useful for mycological studies.[11]

Hypothesized Protocol:

-

Smear Preparation: Prepare a smear of the fungal culture on a clean microscope slide and heat-fix gently.

-

Staining Solution Preparation: Prepare a 0.5% (w/v) aqueous solution of this compound.

-

Staining: Flood the smear with the staining solution and let it stand for 5-10 minutes.

-

Washing: Gently rinse the slide with distilled water.

-

Mounting: Mount with a coverslip and observe under a microscope.

Expected Results:

-

Fungal Hyphae and Spores: Yellow

Quantitative Data and Considerations

The following table provides hypothetical starting concentrations and incubation times for various applications. These parameters will likely require significant optimization.

| Application | Substrate | Hypothesized Concentration (w/v) | Hypothesized Incubation Time |

| Histology | Collagen | 0.1% in Picric Acid | 60-90 minutes |

| Botany | Plant Cell Walls | 0.1% Aqueous | 10-20 minutes |

| Mycology | Fungal Cell Walls | 0.5% Aqueous | 5-10 minutes |

Safety and Handling

This compound should be handled with appropriate laboratory safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and skin contact.

Conclusion

This compound presents an intriguing, yet underexplored, potential as a biological stain. Based on its chemical properties and similarities to other direct dyes, it is plausible that it can be effectively used for staining collagen, plant cell walls, and fungal structures. The hypothesized protocols and mechanistic insights provided in this guide offer a foundation for researchers to explore the utility of this compound in their specific applications. Further empirical studies are necessary to validate and optimize these methods and to fully elucidate the staining mechanism of this compound in a biological context.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 8005-52-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. stainsfile.com [stainsfile.com]

- 9. [PDF] Differential staining of collagens type I, II and III by Sirius Red and polarization microscopy. | Semantic Scholar [semanticscholar.org]

- 10. A simple and versatile cell wall staining protocol to study plant reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Application of Direct Yellow 44 in Textile and Paper Dyeing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 44, also known by its Colour Index name C.I. 29000, is a versatile and widely utilized anionic azo dye in the textile and paper industries.[1][2] Its popularity stems from its good lightfastness, vibrant yellow hue, and straightforward application process on cellulosic substrates. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical mechanisms. This document is intended to serve as a valuable resource for researchers and professionals involved in materials science, coloration, and process optimization.

Chemical and Physical Properties

This compound is a water-soluble dye that typically presents as a yellow-brown powder.[2] Its chemical structure, characterized by the presence of azo groups (-N=N-), is responsible for its chromophoric properties. The molecule also contains sulfonic acid groups, which impart water solubility and play a role in its interaction with substrates.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 29000 | [2] |

| CAS Number | 8005-52-5 | [1] |

| Molecular Formula | C27H20N6Na2O8S | [1] |

| Molecular Weight | 634.53 g/mol | [1] |

| Appearance | Yellow-brown powder | [2] |

| Solubility in Water (90 °C) | 60 g/L | [2] |

| Moisture Content | ≤ 5% |

Applications in Textile Dyeing

This compound is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen. Its application is valued for achieving bright yellow shades with good lightfastness, making it suitable for textiles that require color stability upon exposure to light.

Fastness Properties on Cotton

The performance of a dye is critically evaluated by its fastness to various environmental factors. The following table summarizes the fastness ratings of this compound on cotton fabric. The ratings are based on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better fastness.

| Fastness Property | Rating |

| Light Fastness (ISO) | 5 |

| Washing Fastness (Fading - ISO) | 2-3 |

| Washing Fastness (Staining - ISO) | 2-3 |

| Water Fastness (Fading) | 3-4 |

| Water Fastness (Staining) | 2-3 |

| Perspiration Fastness (Acidic - Fading) | 3-4 |

| Perspiration Fastness (Acidic - Staining) | 3 |

| Perspiration Fastness (Alkaline - Fading) | 3-4 |

| Perspiration Fastness (Alkaline - Staining) | 3 |

| Dry Rubbing Fastness | 4-5 |

| Wet Rubbing Fastness | 2 |

Source: Data compiled from multiple technical data sheets.

Experimental Protocol: Exhaustion Dyeing of Cotton

This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound using the exhaustion method.

Materials and Equipment:

-

Scoured and bleached cotton fabric

-

This compound dye

-

Sodium chloride (NaCl) or Glauber's salt (Na2SO4)

-

Sodium carbonate (Soda Ash)

-

Laboratory dyeing machine (e.g., beaker dyer)

-

Spectrophotometer for color measurement (optional)

-

Standard laboratory glassware

Procedure:

-

Dye Bath Preparation:

-

Calculate the required amount of this compound based on the weight of the fabric (owf) for the desired shade depth (e.g., 1% owf).

-

Make a paste of the dye with a small amount of cold water.

-

Add boiling water to dissolve the dye completely.

-

Set the dye bath with the dissolved dye, water to achieve the desired liquor ratio (e.g., 1:20), and a small amount of sodium carbonate (e.g., 0.5-1.0 g/L) to maintain a slightly alkaline pH.

-

-

Dyeing Process:

-

Introduce the wetted cotton fabric into the dye bath at a starting temperature of approximately 40°C.

-

Run the machine for 10-15 minutes to ensure even wetting and initial dye uptake.

-

Gradually add the required amount of electrolyte (e.g., 10-20 g/L NaCl) in portions over 15-30 minutes. The salt helps to promote dye exhaustion onto the fiber.

-

Raise the temperature of the dye bath to 90-95°C at a rate of 1-2°C per minute.

-

Continue dyeing at this temperature for 45-60 minutes to allow for dye penetration and fixation within the fiber.

-

Cool the dye bath down to 70°C.

-

-

Rinsing and After-treatment:

-

Remove the dyed fabric from the bath and rinse thoroughly with cold water to remove any unfixed dye from the surface.

-

A hot rinse can follow to further improve fastness.

-

For improved wet fastness, an optional after-treatment with a cationic dye-fixing agent can be applied according to the manufacturer's instructions.

-

Finally, squeeze the fabric and air-dry.

-

Applications in Paper Dyeing

This compound is also extensively used for the coloration of paper and pulp. Its good solubility and affinity for cellulose fibers make it suitable for various paper grades, from fine papers to packaging materials.

General Dyeing Characteristics

In paper dyeing, this compound provides a bright, clear yellow shade. The dye is typically added to the pulp slurry before sheet formation, ensuring even coloration throughout the paper. Key performance indicators in paper dyeing include color strength, bleed fastness, and lightfastness.

Experimental Protocol: Pulp Dyeing

This protocol outlines a general procedure for dyeing paper pulp with this compound in a laboratory setting.

Materials and Equipment:

-

Cellulose pulp (e.g., bleached kraft pulp)

-

This compound dye

-

Rosin size and alum (aluminum sulfate) for sizing (optional)

-

Laboratory pulp disintegrator or stirrer

-

Handsheet former

-

Press and dryer for handsheets

Procedure:

-

Pulp Slurry Preparation:

-

Disintegrate a known weight of dry pulp in water to a specific consistency (e.g., 2-3%).

-

-

Dye Addition and Mixing:

-

Prepare a stock solution of this compound.

-

Add the calculated amount of dye solution to the pulp slurry while stirring to achieve the desired shade.

-

Continue stirring for 15-20 minutes to ensure uniform distribution of the dye.

-

-

Sizing (Optional):

-

If sizing is required for water resistance, add rosin size to the dyed pulp slurry and mix for 10-15 minutes.

-

Subsequently, add alum to precipitate the size onto the fibers and mix for another 10-15 minutes.

-

-

Handsheet Formation and Drying:

-

Dilute a portion of the dyed pulp slurry to a lower consistency suitable for handsheet formation.

-

Form a handsheet using a standard handsheet former.

-

Press the handsheet to remove excess water.

-

Dry the handsheet under controlled conditions.

-

Mechanism of Dyeing

The dyeing of cellulosic fibers with direct dyes like this compound is a complex process governed by physical and chemical interactions. The primary mechanism involves the adsorption of the planar, anionic dye molecules onto the surface of the cellulose fibers, followed by diffusion into the amorphous regions of the fiber structure.

The key forces responsible for the substantivity of direct dyes to cellulose are:

-

Hydrogen Bonding: The hydroxyl groups on the cellulose polymer form hydrogen bonds with the functional groups (e.g., -OH, -NH2) present on the dye molecule.

-

Van der Waals Forces: The large, planar structure of the direct dye molecule allows for close association with the linear cellulose chains, maximizing the effect of these short-range intermolecular forces.

The addition of an electrolyte, such as sodium chloride, is crucial in the dyeing process. Cellulose fibers acquire a negative surface charge in water, which repels the anionic dye molecules. The positively charged sodium ions from the salt neutralize this surface charge, reducing the electrostatic repulsion and allowing the dye anions to approach and bind to the fiber.

Safety and Environmental Considerations

This compound, like many azo dyes, requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use. Key safety precautions include avoiding dust inhalation, skin, and eye contact by using appropriate personal protective equipment (PPE).

From an environmental perspective, the discharge of colored effluents from dyeing processes is a significant concern. The complex aromatic structure of azo dyes makes them resistant to biodegradation. Therefore, wastewater from dyeing operations containing this compound must be adequately treated before discharge to minimize environmental impact.

Conclusion

This compound remains a significant dye for the coloration of cellulosic materials in both the textile and paper industries due to its favorable application properties and good lightfastness. A thorough understanding of its chemical characteristics, dyeing behavior, and the influence of process parameters is essential for optimizing its use and achieving desired color quality and fastness. Continued research into more environmentally friendly dyeing processes and effluent treatments will be crucial for the sustainable application of this and other direct dyes.

References

Navigating the Safety Landscape of Direct Yellow 44: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Yellow 44 (C.I. 29000), a versatile azo dye, finds applications in various industries, including textiles, paper, and leather.[1][2] For laboratory professionals, a comprehensive understanding of its safety profile and handling requirements is paramount to ensure a safe research environment. This technical guide synthesizes available safety data, provides clear handling protocols, and outlines emergency procedures.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's physical and chemical characteristics. This compound is a brown powder that is soluble in water.[3][4] Key identification and property data are summarized below.

| Property | Value | Reference |

| C.I. Name | This compound | [3] |

| C.I. Number | 29000 | [2] |

| CAS Number | 8005-52-5 | [3] |

| Molecular Formula | C27H20N6Na2O8S | [3] |

| Molecular Weight | 634.53 g/mol | [3] |

| Appearance | Brown or Yellow Powder | [3][5] |

| Solubility | Soluble in water (60 g/L at 90°C), slightly soluble in alcohol. | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that may cause an allergic skin reaction.[6] It is crucial to be aware of the potential hazards to implement appropriate safety measures.

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

Signal Word: Warning[6]

Potential Health Effects:

-

Skin: May cause an allergic skin reaction.[6] Prolonged or repeated contact may cause skin irritation.[3]

-

Eyes: Dust may cause irritation and inflammation.[3]

-

Inhalation: May cause irritation of the respiratory tract.[3]

-

Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risk.

Engineering Controls

-

Work in a well-ventilated place, preferably in a chemical fume hood.[3][6]

-

Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

A critical line of defense, the appropriate PPE must be worn at all times when handling this compound.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [6] |

| Skin Protection | Chemical-impermeable gloves (must be inspected prior to use) and impervious clothing. | [6] |

| Respiratory Protection | An approved respirator should be worn, especially if exposure limits are exceeded or if dust formation is likely. | [3][6] |

General Handling Precautions

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Wash hands thoroughly after handling.[1]

-

Remove and wash contaminated clothing before reuse.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing and reducing agents.[3]

Experimental Protocols: Toxicity Assessment

-

Acute Oral Toxicity (OECD 420, 423, or 425): These tests are designed to determine the short-term toxic effects of a single oral dose. The "limit test" is often employed for substances with low expected toxicity, where a high dose (e.g., 2000 or 5000 mg/kg body weight) is administered to a small group of animals. If no adverse effects are observed, no further testing at higher doses is needed.

-

Skin Sensitization (OECD 442C - Direct Peptide Reactivity Assay (DPRA)): This in chemico method assesses the potential of a substance to cause skin sensitization by measuring its reactivity with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins.

-